molecular formula C22H20N4S B15023450 8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B15023450
M. Wt: 372.5 g/mol
InChI Key: ZJQHYRFOJQGRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

Scientific Research Applications

8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[87002,7

    Chemistry: The compound’s unique structure makes it a subject of interest for studying complex organic synthesis and reaction mechanisms.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential use in drug development.

    Industry: Its unique properties might make it useful in various industrial applications

Mechanism of Action

The mechanism of action of 8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[87002,7 it is likely to interact with specific molecular targets and pathways based on its structure .

Properties

Molecular Formula

C22H20N4S

Molecular Weight

372.5 g/mol

IUPAC Name

8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C22H20N4S/c1-2-12-23-21-20-19(24-13-25-21)17-15-10-6-7-11-16(15)18(26-22(17)27-20)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,23,24,25)

InChI Key

ZJQHYRFOJQGRHZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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